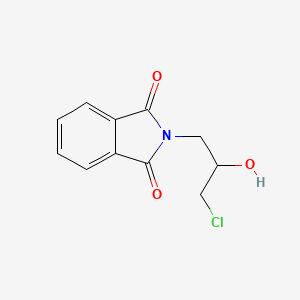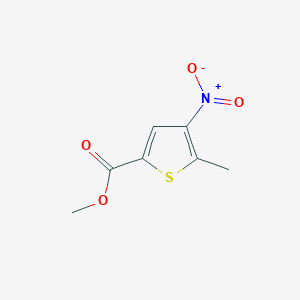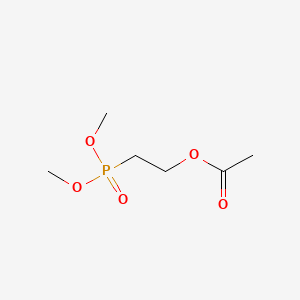
2,2',3,3',4,4',5,6'-Octachlorobiphenyl
説明
2,2',3,3',4,4',5,6'-Octachlorobiphenyl, also known as PCB-8, is a polychlorinated biphenyl (PCB) compound that is a common environmental pollutant. PCB-8 is a persistent organic pollutant that has been found in water, air, and soil samples around the world. It is a toxic compound that has been linked to a range of adverse health effects in humans and animals.
科学的研究の応用
Atropisomers of PCBs
One area of research regarding 2,2',3,3',4,4',5,6'-Octachlorobiphenyl, a type of polychlorinated biphenyl (PCB), involves the preparation and characterization of its atropisomers. These enantiomers, due to their rotational stability, can be stable to racemization at room temperature, providing insights into the behavior of PCBs with axial chirality (Püttmann et al., 1986).
Distribution in Hematopoietic Tissues
Research conducted on the distribution of this compound in hematopoietic tissues reveals its accumulation in bone marrow. This study, which included whole-body autoradiography and spleen-colony assays, provides valuable information about the behavior of this PCB in biological systems (Beran et al., 1983).
Induction of Drug-Metabolizing Enzymes
Another important application is the study of how atropisomers of this compound affect the induction of drug-metabolizing enzymes in rats. These studies show differential potencies among enantiomers, contributing to our understanding of the biochemical impacts of PCBs (Püttmann et al., 1989).
Henry's Law Constants
Research into the environmental behavior of PCBs includes the measurement of Henry's law constants for various PCB congeners, including this compound. These constants are crucial for understanding the environmental distribution of PCBs (Bamford et al., 2000).
Preparation of Arene Oxides
The preparation of arene oxides of chlorobiphenyls, including 3,3',4,4'-tetrachlorobiphenyl, is also a key research area. This involves innovative chemical processes and has implications for understanding the chemical behavior of PCBs (Reich & Reich, 1990).
Degradation Pathways
Investigations into the degradation pathways of PCBs using methods like sodium dispersion provide insights into potential remediation strategies for PCB contamination (Noma et al., 2007).
生化学分析
Biochemical Properties
2,2’,3,3’,4,4’,5,6’-Octachlorobiphenyl is known to interact with various enzymes, proteins, and other biomolecules. It is an organic pollutant that affects testosterone production and semen viability in foxes during mating
Cellular Effects
The cellular effects of 2,2’,3,3’,4,4’,5,6’-Octachlorobiphenyl are complex and multifaceted. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,3,4,6-tetrachlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl8/c13-4-2-6(15)9(17)11(19)7(4)3-1-5(14)10(18)12(20)8(3)16/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFCCUSDZLKBJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074157 | |
| Record name | 2,2',3,3',4,4',5,6'-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42740-50-1 | |
| Record name | PCB 196 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42740-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,3',4,4',5,6'-Octachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042740501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,4',5,6'-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,4',5,6'-OCTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W40E7L2DO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where does 2,2',3,3',4,4',5,6'-Octachlorobiphenyl tend to accumulate in the body, and does this impact its effects?
A1: Research indicates that this compound accumulates in the bone marrow of squirrel monkeys and mice. [] This is significant because the bone marrow is responsible for producing blood cells. While the exact mechanism of accumulation in the bone marrow is not fully elucidated in the provided research, it was observed that a significant portion of the compound localized in the bone marrow fat rather than within blood-producing cells. [] Despite this, this compound demonstrated a significant inhibitory effect on the formation of granulocytic colonies (a type of white blood cell) from mouse progenitor cells in vitro. [] This suggests that even though the compound may primarily reside in fat tissues, it can still exert an effect on blood cell development.
Q2: How does this compound behave in the environment and impact organisms?
A2: this compound exhibits biomagnification, meaning its concentration increases as it moves up the food chain. [] This was demonstrated in a study where guppies were fed food containing the compound. The study found that the steady-state concentration of this compound in the fish exceeded the concentration in their food. [] This highlights the potential for this compound to reach concerning levels in organisms at higher trophic levels, posing risks to ecosystem health.
Q3: What is the significance of understanding the Henry's Law Constant for this compound?
A3: The Henry's Law Constant is a measure of a compound's tendency to partition between water and air. For this compound, this constant has been experimentally determined at various environmentally relevant temperatures. [] This information is crucial for predicting the compound's distribution and fate in the environment. A higher Henry's Law Constant suggests a greater tendency to volatilize from water bodies into the atmosphere, influencing its transport and potential for long-range dispersal. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1594127.png)









